Tylosin phosphate is a macrolide antibiotic derived from the bacterium Streptomyces fradiae. [] It is categorized as a bacteriostatic antibiotic, meaning it inhibits bacterial growth without directly killing the bacteria. [] This characteristic makes it a valuable tool in scientific research for studying bacterial growth dynamics and responses to environmental stressors.
Future Directions
Further Exploration of Antimicrobial Alternatives: Given concerns about antibiotic overuse, continued research is needed to investigate viable alternatives to tylosin phosphate for controlling liver abscesses in livestock, such as novel direct-fed microbials or immunoglobulin-Y products. [, , ]
Developing Sustainable Management Strategies: Further research is needed to develop and implement sustainable management strategies for using tylosin phosphate in livestock production. This includes optimizing dosing regimens, exploring intermittent feeding strategies, and evaluating the impact of environmental factors on the development of antibiotic resistance. [, ]
Related Compounds
Tylosin Tartrate
Relevance: Tylosin tartrate is often compared to tylosin phosphate in research examining pharmacokinetics, bioavailability, and efficacy against specific pathogens. For instance, a study comparing the pharmacokinetics and oral bioavailability of both compounds in chickens found that while both showed similar pharmacokinetic profiles after intravenous administration, tylosin tartrate exhibited superior absorption after oral administration. [] Another study investigated the impact of various drugs, including tylosin tartrate, on antibody responses to Mycoplasma gallisepticum (M. g.) and Hemophilus gallinarum (H. g.) in poultry. The study found that administering tylosin tartrate to young chickens with high M. g. antibody levels reduced antibody titers. []
Tylosin Urea Adduct (TUA)
Relevance: This compound shares structural similarities with tylosin phosphate and is also used to prevent liver abscesses in feedlot cattle. Research comparing the efficacy of tylosin phosphate and TUA showed that both effectively reduced liver abscess incidence, improved weight gain, and enhanced feed conversion in feedlot cattle. []
Erythromycin
Relevance: Erythromycin serves as a crucial point of comparison due to its widespread use in human medicine and the potential for cross-resistance with tylosin. Studies have highlighted that the use of tylosin phosphate in broiler feed can lead to the emergence of erythromycin-resistant Campylobacter on carcasses during processing, raising concerns about the potential for cross-resistance. [] This cross-resistance is also observed in enterococci, where tylosin phosphate administration to feedlot cattle increased the proportion of erythromycin-resistant Enterococcus species. [, , , ]
Tilmicosin
Relevance: Tilmicosin is relevant to the research on tylosin phosphate as it is another macrolide antibiotic used in cattle, primarily for treating bovine respiratory disease. Its inclusion in studies investigating the impact of macrolides on antimicrobial resistance provides valuable comparative data. For example, research has indicated that tilmicosin, like tylosin, can lead to an increase in the proportion of erythromycin-resistant enterococci in beef cattle. [] Additionally, a study examining the susceptibility of Mannheimia haemolytica to tulathromycin found that a small percentage of cattle positive for M. haemolytica had received therapeutic doses of tilmicosin, providing context for the overall antimicrobial use in the studied cattle population. []
Tulathromycin
Relevance: Similar to tilmicosin, tulathromycin provides a relevant comparison point in studies examining the effects of macrolide administration on antimicrobial resistance in cattle. One study specifically investigated the impact of tulathromycin, tilmicosin, and tylosin on the prevalence and antimicrobial resistance of Mannheimia haemolytica and Enterococcus spp. in beef cattle. [] This study found that both injectable macrolides (tulathromycin and tilmicosin) effectively reduced M. haemolytica prevalence, while subtherapeutic tylosin did not have the same effect. This highlights differences in the efficacy of these macrolides when administered via different routes and at varying dosages. Additionally, research investigating the emergence of tulathromycin resistance in M. haemolytica isolated from feedlot cattle mentioned the use of other macrolides, such as tylosin, in the same cattle population. []
Source and Classification
Source: Tylosin phosphate is obtained through the fermentation process of Streptomyces fradiae, a soil bacterium known for producing various antibiotics.
Classification: It falls under the macrolide class of antibiotics, which are known for their ability to inhibit bacterial protein synthesis.
Synthesis Analysis
The synthesis of tylosin phosphate involves several steps that convert tylosin into its phosphate form. A notable method includes:
Reagents: The process uses tylosin, formic acid, and 3,5-dimethylpiperidine.
Process:
Tylosin is mixed with formic acid and 3,5-dimethylpiperidine in chloroform.
The mixture is heated to facilitate reflux dehydration.
Following this, ammonification occurs, and water along with a strong acid is added for acidification and hydrolysis.
After cooling, the chloroform phase is separated, and water extraction is performed to merge aqueous phases.
Decolorization using activated carbon is followed by crystallization through caustic soda addition.
Finally, phosphoric acid is introduced to obtain tylosin phosphate through spray drying.
This method emphasizes environmental safety and cost-effectiveness, making it suitable for industrial production.
Molecular Structure Analysis
Tylosin phosphate has a complex molecular structure characterized by:
Molecular Formula: C46H80N1O21P
Molecular Weight: Approximately 885.16 g/mol
Structural Features:
It contains three deoxyhexose sugar units attached to a macrolide ring.
The presence of a phosphate group enhances its solubility in water compared to its parent compound, tylosin.
The structural complexity contributes to its biological activity as an antibiotic.
Chemical Reactions Analysis
Tylosin phosphate participates in several chemical reactions:
Hydrolysis: In aqueous environments, tylosin phosphate can undergo hydrolysis, leading to the release of free tylosin and phosphoric acid.
Amination Reactions: The compound can react with various amines under acidic conditions to form derivatives with altered pharmacological properties.
Degradation: Under extreme conditions (e.g., high temperatures or strong acids), tylosin phosphate can degrade into less active forms or other metabolites.
These reactions are essential for understanding its stability and efficacy as an antibiotic.
Mechanism of Action
The mechanism of action of tylosin phosphate primarily involves:
Inhibition of Protein Synthesis: Tylosin binds to the 50S ribosomal subunit of bacteria, preventing the translocation step in protein synthesis. This action effectively halts bacterial growth and replication.
Bacteriostatic Effect: While it does not kill bacteria outright (bactericidal), it inhibits their growth sufficiently to allow the host's immune system to eliminate the pathogens.
This mechanism makes tylosin phosphate effective against a range of Gram-positive bacteria and some Gram-negative strains.
Physical and Chemical Properties Analysis
Tylosin phosphate exhibits distinct physical and chemical properties:
Solubility: Highly soluble in water (399 mg/ml), which facilitates its use in aqueous formulations for veterinary applications.
Stability: Stable under normal storage conditions but sensitive to extreme pH levels and high temperatures.
Appearance: Typically appears as a white to off-white powder.
These properties are crucial for formulation development in veterinary medicine.
Applications
Tylosin phosphate has several significant applications:
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Tylosin is a macrolide antibiotic that is tylonolide having mono- and diglycosyl moieties attached to two of its hydroxy groups. It is found naturally as a fermentation product of Streptomyces fradiae. It has a role as a bacterial metabolite, an allergen, a xenobiotic and an environmental contaminant. It is an aldehyde, a disaccharide derivative, an enone, a leucomycin, a monosaccharide derivative and a macrolide antibiotic. It derives from a tylactone. It is a conjugate base of a tylosin(1+). Tylosin is a bacteriostatic macrolide antibiotic and feed additive used in veterinary medicine. It has a broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms. Tylosin is produced as a fermentation product of Streptomyces fradiae. Macrolide antibiotic obtained from cultures of Streptomyces fradiae. The drug is effective against many microorganisms in animals but not in humans.
Tylosin is a bacteriostatic macrolide antibiotic and feed additive used in veterinary medicine. It has a broad spectrum of activity against Gram-positive organisms and a limited range of Gram-negative organisms. Tylosin is produced as a fermentation product of Streptomyces fradiae. Macrolide antibiotic obtained from cultures of Streptomyces fradiae. The drug is effective against many microorganisms in animals but not in humans.
Lipoic acid is a heterocyclic thia fatty acid comprising pentanoic acid with a 1,2-dithiolan-3-yl group at the 5-position. It has a role as a fundamental metabolite and a geroprotector. It is a member of dithiolanes, a heterocyclic fatty acid and a thia fatty acid. It is functionally related to an octanoic acid. It is a conjugate acid of a lipoate. lipoate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Thioctic acid is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available. Alpha-Lipoic Acid is a naturally occurring micronutrient, synthesized in small amounts by plants and animals (including humans), with antioxidant and potential chemopreventive activities. Alpha-lipoic acid acts as a free radical scavenger and assists in repairing oxidative damage and regenerates endogenous antioxidants, including vitamins C and E and glutathione. This agent also promotes glutathione synthesis. In addition, alpha-lipoic acid exerts metal chelating capacities and functions as a cofactor in various mitochondrial enzyme complexes involved in the decarboxylation of alpha-keto acids. An octanoic acid bridged with two sulfurs so that it is sometimes also called a pentanoic acid in some naming schemes. It is biosynthesized by cleavage of LINOLEIC ACID and is a coenzyme of oxoglutarate dehydrogenase (KETOGLUTARATE DEHYDROGENASE COMPLEX). It is used in DIETARY SUPPLEMENTS.
ACT-451840 is an aspartic endopeptidase inhibitor with potent activity against sensitive and resistant Plasmodium falciparum strains. The dual activity of ACT-451840 against asexual and sexual stages of P. falciparum and the activity on P. vivax have the potential to meet the specific profile of a target compound that could replace the fast-acting artemisinin component and harbor additional gametocytocidal activity and, thereby, transmission-blocking properties. The fast parasite reduction ratio (PRR) and gametocytocidal effect of ACT-451840 were recently also confirmed in a clinical proof-of-concept (POC) study. ACT-451840 is a potential treatment for malaria.
Pyridostatin stabilizes G-quadruplexes, targeting the proto-oncogene SRC and telomeric G-quadruplexes, inducing DNA damage and cell-cycle arrest, and is used for induced synthetic lethality in cancer cells. Pyridostatin(RR-82) is a G-quadruplex-interacting drug which can promote growth arrest in human cancer cells by inducing replication- and transcription-dependent DNA damage. IC50 Value:Target: G-quadruplexin vitro: The increased mechanical stability of pyridostatin-bound G-quadruplex permits the determination of a dissociation constant K(d) of 490 ± 80 nM. The free-energy change of binding obtained from a Hess-like process provides an identical K(d) for pyridostatin and a K(d) of 42 ± 3 uM for a weaker ligand RR110. Pyridostatin reduced SRC protein abundance and SRC-dependent cellular motility in human breast cancer cells, validating SRC as a target of this drug. in vivo:Clinical trial: N/A
Glasdegib is a member of the class of benzimidazoles that is 1H-benzimidazole which is substituted by a (2R,4S)-4-{[(4-cyanophenyl)carbamoyl]amino}-1-methylpiperidin-2-yl group at position 2. It is a hedgehog signalling pathway inhibitor that acts by binding to Smoothened (SMO) receptors and blocking signal transduction (IC50 = 5 nM). It is used in combination with low-dose cytarabine, for the treatment of newly-diagnosed acute myeloid leukemia (AML) in adult patients (aged >= 75 years), or who have medical conditions that prevent the use of standard chemotherapy. It has a role as a SMO receptor antagonist, a Hedgehog signaling pathway inhibitor and an antineoplastic agent. It is a member of benzimidazoles, a member of piperidines, a member of phenylureas and a nitrile. Glasdegib, also known as PF-04449913, is a small-molecule hedgehog signaling inhibitor selected under the group of benzimidazoles. In early research, benzimidazoles attracted large interest as they represented a class of inhibitors with low molecular weight, potent inhibitory activity, and lacking unstable functionality. The great lipophilicity of this group of compounds brought interest to further modification. This analysis concluded that the presence of p-cyano ureas presented good physicochemical and pharmacokinetic properties from which glasdegib was developed. Glasdegib was developed by Pfizer Inc and approved on November 21, 2018 by the FDA for the treatment of Acute Myeloid Leukemia (AML). Glasdegib targets cancerous cells by inhibiting the sonic hedgehog receptor smoothened (SMO), a transmembrane protein involved in the Hedgehog (Hh) signaling cascade. Aberrant of Hh signaling is one of the main pathophysiologies of AML, with observed overexpression or constitutive activation of SMO. Although the efficacy of glasdegib monotherapy is limited, the landmark Phase 2 Bright AML 1003 trial showed a superior overall survival and complete response when glasdegib is combined with low dose cytarabine. Currently, the current gold standard of AML in older patients is still venetoclax with hypomethylation agents, new clinical combinations of glasdegib are being tested in hope of replacing venetoclax due to glasdegib's more favorable side effects profile. Glasdegib is a Hedgehog Pathway Inhibitor. The mechanism of action of glasdegib is as a Smoothened Receptor Antagonist. Glasdegib is an orally available small molecule inhibitor of the signaling molecule hedgehog which is used as an antineoplastic agent in the treatment of acute myeloid leukemia. Glasdegib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to cause rare instances of clinically apparent acute liver injury. Glasdegib is an orally bioavailable small-molecule inhibitor of the Hedgehog (Hh) signaling pathway with potential antineoplastic activity. Glasdegib appears to inhibit Hh pathway signaling. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair. Constitutive activation of Hh pathway signaling has been observed in various types of malignancies. See also: Glasdegib Maleate (is active moiety of).
Pamidronate Disodium is the disodium salt of the synthetic bisphosphonate pamidronate. Although its mechanism of action is not completely understood, pamidronate appears to adsorb to calcium phosphate crystals in bone, blocking their dissolution by inhibiting osteoclast-mediated bone resorption. This agent does not inhibit bone mineralization and formation. An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies. See also: Pamidronic Acid (has active moiety).